molecular formula C18H24N2O3 B3006875 tert-Butyl 2'-oxo-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate CAS No. 1032143-13-7

tert-Butyl 2'-oxo-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate

Cat. No.: B3006875
CAS No.: 1032143-13-7
M. Wt: 316.401
InChI Key: XTVBQGVXBZFUSA-UHFFFAOYSA-N
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Description

Structural Overview The compound tert-butyl 2'-oxo-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate features a spirocyclic scaffold with a piperidine ring fused to a partially saturated quinoline moiety. The spiro junction at the piperidine C4 and quinoline C4' positions creates a rigid bicyclic structure, while the tert-butyl carbamate group serves as a protective group for the piperidine nitrogen, enhancing solubility and stability during synthesis .

Synthesis and Applications Spiropiperidine derivatives are typically synthesized via intramolecular cyclization or acyl transfer reactions. For example, and describe analogous spiropiperidines prepared by acylation of benzyl-piperidine precursors under mild conditions (e.g., HCOONH4/Pd/C), yielding high-purity products . These scaffolds are frequently explored in medicinal chemistry for their conformational rigidity and ability to mimic peptide turn structures, making them valuable in targeting enzymes or receptors .

Properties

IUPAC Name

tert-butyl 2-oxospiro[1,3-dihydroquinoline-4,4'-piperidine]-1'-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-10-8-18(9-11-20)12-15(21)19-14-7-5-4-6-13(14)18/h4-7H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVBQGVXBZFUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 2'-oxo-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate (CAS No. 1032143-13-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This spirocyclic structure is part of a class of compounds that have shown promise in various therapeutic areas, including antimicrobial and antimalarial activities.

  • Molecular Formula : C18H24N2O3
  • Molecular Weight : 316.40 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound may be attributed to its structural characteristics, which allow it to interact with biological targets effectively. The spirocyclic framework is known to enhance binding affinity and specificity towards various receptors and enzymes, potentially leading to significant therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various piperidine derivatives, including those similar to this compound. For instance, a high-throughput screening identified several compounds with significant activity against Mycobacterium tuberculosis, with some derivatives showing minimal inhibitory concentrations (MIC) as low as 6.3 µM .

Compound TypeMIC (µM)Activity Against
4-Phenylpiperidine6.3Mycobacterium tuberculosis
Aminopyridylpyrimidine10Mycobacterium tuberculosis
Aminomethylquinoxaline7.8Mycobacterium tuberculosis

Antimalarial Activity

In a study evaluating the antimalarial properties of piperidine derivatives, compounds structurally related to this compound were tested against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The findings indicated that certain derivatives exhibited promising antimalarial activity, suggesting that modifications in the piperidine structure could enhance efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on similar compounds indicate that modifications at specific positions on the piperidine ring can significantly influence biological activity. For example, substituents at the nitrogen or carbon atoms adjacent to the carbonyl group can alter binding affinity and selectivity for biological targets.

Key Findings from SAR Studies

  • Substituent Effects : Variations in alkyl groups at the nitrogen position can enhance solubility and bioavailability.
  • Ring Modifications : Altering the size or saturation of the spirocyclic structure can impact the interaction with target proteins.

Study on Mycobacterium tuberculosis

In a comprehensive screening involving over 100,000 compounds, several chemotypes were identified with notable anti-tubercular activity. The selected derivatives from the piperidine family demonstrated effective inhibition against resistant strains, highlighting their potential as lead compounds for further development .

Antimalarial Compound Evaluation

A library of 14-disubstituted piperidine derivatives was synthesized and evaluated against various strains of P. falciparum. The results indicated that specific modifications led to enhanced potency against both sensitive and resistant strains, emphasizing the importance of structural diversity in drug design .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that compounds with similar structural frameworks to tert-butyl 2'-oxo-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate exhibit antimicrobial properties. A study investigating derivatives of quinoline found that modifications at the piperidine position can enhance antibacterial activity against various strains of bacteria, including resistant strains .

Case Study:
A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

2. Anticancer Potential
The spiro-piperidine framework has been associated with anticancer activity. Research shows that compounds containing this scaffold can induce apoptosis in cancer cells. The mechanism often involves the inhibition of cell proliferation and the induction of cell cycle arrest.

Case Study:
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that this compound induces cytotoxicity at micromolar concentrations. The compound's ability to modulate key signaling pathways related to cell survival and apoptosis was noted as a promising area for further investigation .

3. Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases.

Case Study:
A study assessed the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal injury. Results indicated that these compounds could reduce neuronal death and oxidative damage, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the spiro structure.

Synthetic Route Overview:

  • Formation of Piperidine Ring: Initial reactions involve creating a piperidine derivative.
  • Quinoline Integration: Subsequent steps introduce the quinoline moiety through cyclization reactions.
  • Carboxylation: The final steps involve carboxylation to yield the target compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural variations and properties of analogous spiropiperidine derivatives:

Compound Name (CAS No.) Core Structure Differences Key Substituents/Features Similarity Score Reference(s)
tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (205383-87-5) Spiro[indoline-pyrrolidine] vs. spiro[piperidine-quinoline] Pyrrolidine ring instead of quinoline; indoline core 0.82
tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate HCl (1243474-66-9) Spiro[indoline-piperidine] vs. spiro[piperidine-quinoline] Indoline core; lacks quinoline oxidation state 0.85
tert-Butyl 2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate (1160247-77-7) Dihydroquinoline at 2',4' vs. 2',3' positions Altered ring saturation; positional isomer N/A
FFF-17 (N/A) Spiro[piperidine-4,4'-quinazoline] vs. quinoline Quinazoline core; diazirinyl photoaffinity tag N/A

Key Observations:

Core Heterocycles: Replacement of quinoline with indoline (CAS 1243474-66-9) or quinazoline (FFF-17) alters electronic properties and binding affinities. Quinazoline derivatives, for example, exhibit enhanced π-π stacking due to the additional nitrogen atom .

Substituent Positioning : The 2',3'-dihydro configuration in the target compound vs. 2',4'-dihydro in CAS 1160247-77-7 modifies conformational flexibility and hydrogen-bonding capacity .

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